molecular formula C17H10BrN3O6 B2357678 4-bromo-N'-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide CAS No. 364600-01-1

4-bromo-N'-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide

Cat. No. B2357678
CAS RN: 364600-01-1
M. Wt: 432.186
InChI Key: OWPGHGWCAWZXJS-UHFFFAOYSA-N
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Description

“4-bromo-N’-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide” is a compound that falls under the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds are known for their versatile biological profiles, simple structure, and mild adverse effects .


Synthesis Analysis

The synthesis of 2H/4H-chromene analogs, such as “4-bromo-N’-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide”, has been achieved through several routes . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .


Molecular Structure Analysis

The molecular structure of 2H/4H-chromenes, including “4-bromo-N’-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide”, is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

The chemical reactions involving 2H/4H-chromenes have been studied extensively. These compounds exhibit unusual activities by multiple mechanisms .

Scientific Research Applications

Antioxidant Activity

  • Study 1 : A study by Kadhum et al. (2011) explored the antioxidant activity of synthesized coumarins related to 4-bromo-N'-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide. These compounds were compared with ascorbic acid and demonstrated significant antioxidant properties.

Structural Analysis and Properties

  • Study 2 : Arunagiri et al. (2018) conducted a study on the structural properties of a related compound, providing insights into molecular structures, vibrational spectroscopy, and other physical properties (Arunagiri et al., 2018).

Cardiac Protection

  • Study 3 : Research by Khdhiri Emna et al. (2020) focused on a compound similar to this compound, showing its potential in protecting rat heart tissues from toxicity and suggesting its use as an anticoagulant agent (Khdhiri Emna et al., 2020).

Antimicrobial and Anticancer Potential

  • Study 4 : A 2017 study by Kumar et al. looked at derivatives of benzohydrazides, including compounds similar to the one , and found significant antimicrobial and anticancer activities (Kumar et al., 2017).

Antioxidant Properties in Various Derivatives

  • Study 5 : Poojari et al. (2016) investigated the antioxidant properties of various derivatives, highlighting the potential of compounds related to this compound in preventing diseases like cancer or coronary heart disease (Poojari et al., 2016).

Antibacterial Activity

  • Study 6 : El-Haggar et al. (2015) conducted research on the antibacterial activity of related compounds, demonstrating their efficacy against various bacterial strains (El-Haggar et al., 2015).

Bioactive Metal Complexes

  • Study 7 : A study by Naik et al. (2014) discussed the synthesis of bioactive metal complexes involving similar compounds, indicating potential for a range of biological applications (Naik et al., 2014).

Future Directions

The future directions for the research on “4-bromo-N’-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide” and similar compounds could involve further exploration of their diverse synthetic strategies, synthetic mechanism, various biological profiles, and SARs . This could be helpful to the scientific community for designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .

properties

IUPAC Name

N'-(4-bromobenzoyl)-6-nitro-2-oxochromene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O6/c18-11-3-1-9(2-4-11)15(22)19-20-16(23)13-8-10-7-12(21(25)26)5-6-14(10)27-17(13)24/h1-8H,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPGHGWCAWZXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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